Chloro(2-hydroxyethyl)mercury
Description
Chloro(2-hydroxyethyl)mercury (Cl-Hg-CH₂CH₂OH) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-hydroxyethyl group. Organomercury compounds like this are historically significant in industrial and medicinal applications but are now heavily regulated due to their neurotoxicity and environmental persistence .
Properties
CAS No. |
2090-53-1 |
|---|---|
Molecular Formula |
C2H5ClHgO |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
chloro(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H5O.ClH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1 |
InChI Key |
VICZSHULGAWQBF-UHFFFAOYSA-M |
Canonical SMILES |
C(C[Hg]Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Chloro(2-hydroxyethyl)mercury typically involves the reaction of mercury(II) chloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Chloro(2-hydroxyethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different mercury-containing compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: It can undergo substitution reactions where the chloro or hydroxyethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloro(2-hydroxyethyl)mercury has been studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It has been investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research has explored its potential use in medical diagnostics and treatments, particularly in the context of mercury-based therapies.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-hydroxyethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to toxic effects. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular redox balance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Chloro(2-hydroxyethyl)mercury with structurally analogous organomercury compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Differences:
- Substituent Effects: Hydroxyethyl vs. Aromatic vs. Aliphatic: Chloro(2-hydroxyphenyl)mercury exhibits lower volatility and higher stability in aqueous environments than aliphatic analogs like this compound .
- Toxicity :
- Environmental Impact: Studies using Vibrio fischeri bioluminescence assays indicate that organomercury compounds, regardless of substituents, significantly inhibit microbial activity at low concentrations (<1 ppm) .
Research Findings and Industrial Relevance
- Synthesis and Degradation: Organomercury compounds are typically synthesized via mercuration reactions (e.g., HgCl₂ reacting with alkenes or aromatic rings) . Demercuration procedures, such as treatment with sulfur monochloride (S₂Cl₂), can yield less toxic chlorinated derivatives .
- Detoxification Challenges :
- Regulatory Status: The U.S. EPA’s TSCA Mercury Inventory lists numerous organomercury compounds, emphasizing strict controls on their production and disposal .
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